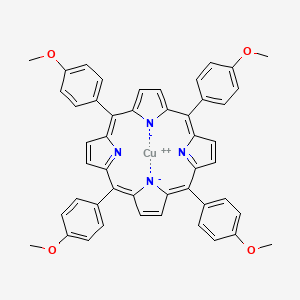
Copper 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel This compound is a metalloporphyrin, which is a type of porphyrin complexed with a metal ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel typically involves the reaction of 3-methoxybenzaldehyde with pyrrole in the presence of an acid catalyst to form the porphyrin macrocycle. This is followed by the insertion of a nickel ion into the porphyrin ring. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Trifluoroacetic acid or acetic acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
Large-scale reactors: for the initial condensation reaction
Purification steps: such as column chromatography or recrystallization
Metal insertion: using nickel salts like nickel acetate or nickel chloride under controlled conditions
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form oxoporphyrins.
Reduction: The nickel center can be reduced to different oxidation states.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Oxoporphyrins or hydroxyporphyrins.
Reduction: Nickel(II) or Nickel(0) porphyrins.
Substitution: Various substituted porphyrins depending on the reagent used.
Scientific Research Applications
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, including oxidation and hydrogenation reactions.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and as a component in materials for electronic devices.
Mechanism of Action
The mechanism by which 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel exerts its effects involves the interaction of the nickel center with various substrates. The porphyrin ring acts as a ligand, stabilizing the nickel ion and facilitating its interaction with other molecules. The molecular targets and pathways involved include:
Catalysis: The nickel center can activate molecular oxygen or hydrogen, facilitating oxidation or reduction reactions.
Photosensitization: The compound can generate reactive oxygen species upon light irradiation, leading to cell damage in photodynamic therapy.
Comparison with Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinatonickel
- 5,10,15,20-Tetrakis(2-methoxyphenyl)porphyrinatonickel
- 5,10,15,20-Tetrakis(3,4-dimethoxyphenyl)porphyrinatonickel
Uniqueness: 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic and photodynamic applications compared to its analogs.
Properties
Molecular Formula |
C48H36CuN4O4 |
|---|---|
Molecular Weight |
796.4 g/mol |
IUPAC Name |
copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
SRXJYJQOZHEHQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















